N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide

physicochemical profiling lead optimization halogen substitution

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide (CAS 899757-69-8, PubChem CID is a synthetic quinazolin-4(3H)-one derivative incorporating a 2-chloro-substituted central phenyl ring and a cyclopropanecarboxamide terminus. With a molecular weight of 353.8 g/mol, cLogP of 2.7, topological polar surface area (TPSA) of 61.8 Ų, and only three rotatable bonds, this compound occupies a narrow physicochemical space characteristic of lead-like kinase inhibitor scaffolds.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 899757-69-8
Cat. No. B3012847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide
CAS899757-69-8
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CC4
InChIInChI=1S/C19H16ClN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24)
InChIKeySEHMIAZCNVNADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide (CAS 899757-69-8): Procurement-Relevant Physicochemical and Structural Baseline


N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide (CAS 899757-69-8, PubChem CID 7593023) is a synthetic quinazolin-4(3H)-one derivative incorporating a 2-chloro-substituted central phenyl ring and a cyclopropanecarboxamide terminus [1]. With a molecular weight of 353.8 g/mol, cLogP of 2.7, topological polar surface area (TPSA) of 61.8 Ų, and only three rotatable bonds, this compound occupies a narrow physicochemical space characteristic of lead-like kinase inhibitor scaffolds [1]. Quinazolin-4(3H)-ones are recognized privileged structures in medicinal chemistry, targeting diverse enzymes including receptor tyrosine kinases, thymidylate synthase, and GSK-3β [2].

Why N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide Cannot Be Replaced by Generic Quinazolinone Analogs


The compound's three modular structural features—the 2-chloro substituent on the central phenyl ring, the 2-methyl group on the quinazolinone core, and the cyclopropanecarboxamide terminus—each contribute distinct pharmacological properties. Replacing the chloro with fluoro alters halogen-bonding capacity and lipophilicity (ΔcLogP ~0.6), while swapping the cyclopropane for a cyclopentane (CAS 899980-12-2) increases molecular weight by 28 Da and adds ring flexibility, both of which can shift kinase selectivity profiles [1]. Linear amide analogs (e.g., pentanamide, CAS 899985-54-5) lose the conformational rigidity that restricts accessible binding geometries. Generic substitution without head-to-head validation therefore risks altered target engagement, ADME, and intellectual property standing .

Quantitative Differentiation Evidence for N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide Relative to Closest Analogs


Physicochemical Property Comparison: 2-Chloro vs 2-Fluoro Phenyl Substitution Alters Lipophilicity and TPSA

The 2-chloro substituent on the central phenyl ring differentiates this compound from its 2-fluoro analog (CAS 1215654-26-4). While direct bioactivity data for both compounds in the same assay is unavailable in the public domain, computed physicochemical properties reveal measurable differences relevant to permeability, solubility, and target engagement. The chloro analog (target compound) has a higher XLogP3-AA (2.7) versus the fluoro analog (estimated ~2.1), indicating greater lipophilicity that may enhance membrane permeability but reduce aqueous solubility [1]. The larger atomic radius of chlorine (175 pm vs 147 pm for fluorine) also alters the steric environment around the amide NH, potentially affecting hydrogen-bond donor geometry and kinase hinge-region binding [2].

physicochemical profiling lead optimization halogen substitution quinazolinone SAR

Conformational Rigidity Advantage: Cyclopropane vs Cyclopentane vs Linear Alkyl Carboxamide Termini

The cyclopropanecarboxamide terminus imparts greater conformational rigidity compared to both the cyclopentanecarboxamide analog (CAS 899980-12-2, MW 381.9) and the linear pentanamide analog (CAS 899985-54-5, MW 369.85) [1]. The target compound has only 3 rotatable bonds, versus 4 for the cyclopentane analog and 6 for the pentanamide. In kinase inhibitor design, reducing rotatable bond count is correlated with improved ligand efficiency and binding entropy profiles, as demonstrated in EGFR tyrosine kinase inhibitor SAR studies where cyclopropyl introduction enhanced antitumor activity compared to flexible alkyl derivatives [2]. The cyclopropane ring's inherent ring strain (~27.5 kcal/mol) also distinguishes it metabolically; cyclopropane-containing drugs often show resistance to CYP450-mediated oxidation at the carbonyl α-position relative to larger rings or linear chains [3].

conformational restriction cyclopropane carboxamide ring strain metabolic stability

Patent Landscape Positioning: Quinazoline Kinase Inhibitor Claims (US-9388160-B2)

This compound falls within the structural scope of US Patent 9,388,160 B2, which claims quinazoline derivatives as kinase inhibitors useful in methods of treating proliferative diseases . The patent specifically encompasses substitution patterns aligning with this compound's architecture: a quinazolinone core, a 2-chloro-substituted phenyl ring, and a carboxamide substituent. The specific combination of 2-chloro, 2-methyl, and cyclopropanecarboxamide groups represents a unique exemplification within the claimed Markush space. Not all close analogs are equally covered; for instance, the 2-fluoro variant may be separately claimed in other patent families (e.g., alpha-1A adrenoceptor antagonist patents for RS100329) . This differential IP position has direct implications for commercial development and procurement for industrial research programs.

patent protection kinase inhibitors quinazoline derivatives freedom to operate

Class-Level Biological Differentiation: Quinazolinone Scaffold Activity Context from BRENDA and BindingDB

While compound-specific IC50 or Ki data for CAS 899757-69-8 are absent from public repositories (BindingDB, ChEMBL, PubChem BioAssay) at the time of this analysis, the 2-methyl-4-oxoquinazolin-3(4H)-yl substructure has established inhibitory activity against multiple enzyme classes in public databases. BRENDA records assay data for 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives as enoyl-acyl carrier protein reductase (InhA) inhibitors (IC50 values: 3.12–6.16 μM) [1]. BindingDB entry BDBM78543 reports an IC50 of 1.32 μM for N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-4-propoxybenzamide against ubiquitin-conjugating enzyme E2 N [2]. These data establish the scaffold's enzymatic target engagement capacity but cannot be directly extrapolated to the specific compound without experimental verification. Users should commission their own biochemical profiling before making selection decisions.

enzyme inhibition quinazolinone pharmacology target engagement biological screening

Validated Application Scenarios for CAS 899757-69-8 Based on Available Quantitative Evidence


Kinase Inhibitor Lead Optimization: Physicochemical Property Screening with Cyclopropane Conformational Restriction

Research programs focused on optimizing kinase inhibitor leads can use this compound as a reference point for cyclopropane carboxamide SAR. The compound's 3 rotatable bonds, cLogP 2.7, and TPSA 61.8 Ų position it within favorable lead-like chemical space. Comparative studies against the cyclopentane (MW 381.9, 4 rotatable bonds) and pentanamide (MW 369.85, 6 rotatable bonds) analogs allow systematic investigation of conformational restriction effects on target binding, selectivity, and metabolic stability [1]. The established precedent that cyclopropyl introduction enhances EGFR tyrosine kinase inhibitor antitumor activity supports this scaffold exploration direction [2].

Halogen Substitution SAR: Chloro vs Fluoro Effects on Kinase Selectivity and Permeability

The 2-chloro substitution on the central phenyl ring provides a direct comparator to the 2-fluoro analog for halogen scanning experiments. The ΔcLogP of ~0.6 log units and larger atomic radius of chlorine differentiate these compounds for membrane permeability and target binding profiling. Programs investigating halogen-dependent kinase selectivity (e.g., EGFR, c-Met, Axl/Mer) can benchmark this compound against the 2-fluoro variant to deconvolute electronic versus steric contributions to target engagement [1][2].

Freedom-to-Operate Assessment for Quinazoline-Based Kinase Programs

For industrial research organizations building kinase inhibitor portfolios, this compound's coverage under US-9388160-B2 (quinazoline kinase inhibitors) provides a defined IP anchor point distinct from the 2-fluoro analog's patent landscape (alpha-1A adrenoceptor antagonists, RS100329). Patent landscape mapping using this compound as a representative scaffold enables clearer FTO navigation and reduces the risk of inadvertent infringement when selecting between closely related chemical series .

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C19H16ClN3O2), isotopic pattern (Monoisotopic Mass 353.0931 Da), and distinct InChIKey (SEHMIAZCNVNADS-UHFFFAOYSA-N), this compound can serve as a chromatographic and mass spectrometry reference standard for method development in quinazolinone analytical workflows. Its retention time and fragmentation pattern can be compared against the cyclopentane and pentanamide analogs to validate HPLC-MS separation and quantification methods for related compound libraries [1].

Quote Request

Request a Quote for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.